Cas no 6159-66-6 ((2S)-4,10-diacetyl-3,11,13-trihydroxy-2,12-dimethyl-8-oxatricyclo7.4.0.0,2,7trideca-1(9),3,6,10,12-pentaen-5-one)

(2S)-4,10-diacetyl-3,11,13-trihydroxy-2,12-dimethyl-8-oxatricyclo7.4.0.0,2,7trideca-1(9),3,6,10,12-pentaen-5-one structure
6159-66-6 structure
Product Name:(2S)-4,10-diacetyl-3,11,13-trihydroxy-2,12-dimethyl-8-oxatricyclo7.4.0.0,2,7trideca-1(9),3,6,10,12-pentaen-5-one
CAS No:6159-66-6
MF:C18H16O7
MW:344.315445899963
CID:516900
PubChem ID:478125
Update Time:2025-04-19

(2S)-4,10-diacetyl-3,11,13-trihydroxy-2,12-dimethyl-8-oxatricyclo7.4.0.0,2,7trideca-1(9),3,6,10,12-pentaen-5-one Chemical and Physical Properties

Names and Identifiers

    • 1,3(2H,9bH)-Dibenzofurandione,2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyl-, (9bS)-
    • (9bR)-2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyldibenzo[b,d]furan-1,3(2H,9bH)-dione
    • (9bS)-2,6-diacetyl-3,7,9-trihydroxy-8,9b-dimethyldibenzo[b,d]furan-1(9bH)-one
    • (9bS)-2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyl-(2H,9bH)-dibenzofuran-1,3-dione
    • NSC 5889
    • Usnic acid, (-)-
    • (2S)-4,10-diacetyl-3,11,13-trihydroxy-2,12-dimethyl-8-oxatricyclo7.4.0.0,2,7trideca-1(9),3,6,10,12-pentaen-5-one
    • BRD-A99182808-001-01-7
    • 6159-66-6
    • UNII-5HYW08F205
    • (9bS)-2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyl-dibenzofuran-1,3-dione
    • SCHEMBL9982861
    • 1,3(2H,9bH)-Dibenzofurandione, 2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyl-, (9bS)-
    • (9bS)-2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyldibenzofuran-1,3-dione
    • CHEBI:125464
    • EINECS 228-181-3
    • NSC149788
    • NS00120834
    • Q27216083
    • Inchi: 1S/C18H16O7/c1-6-14(22)12(8(3)20)16-13(15(6)23)18(4)10(25-16)5-9(21)11(7(2)19)17(18)24/h5,11,22-23H,1-4H3/t11?,18-/m1/s1
    • InChI Key: CUCUKLJLRRAKFN-KKIBXBACSA-N
    • SMILES: O1C2C(C(C)=O)=C(C(C)=C(C=2[C@]2(C)C(C(C(C)=O)C(C=C12)=O)=O)O)O

Computed Properties

  • Exact Mass: 344.08958
  • Monoisotopic Mass: 344.089603
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 2
  • Complexity: 734
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 121
  • XLogP3: 1.4

Experimental Properties

  • Density: 1.49
  • Boiling Point: 594.8°C at 760 mmHg
  • Flash Point: 219.1°C
  • Refractive Index: 1.643
  • PSA: 117.97
  • LogP: 2.12660

(2S)-4,10-diacetyl-3,11,13-trihydroxy-2,12-dimethyl-8-oxatricyclo7.4.0.0,2,7trideca-1(9),3,6,10,12-pentaen-5-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-18532942-0.05g
(2S)-4,10-diacetyl-3,11,13-trihydroxy-2,12-dimethyl-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),3,6,10,12-pentaen-5-one
6159-66-6 95.0%
0.05g
$19.0 2025-03-21
Enamine
EN300-18532942-0.1g
(2S)-4,10-diacetyl-3,11,13-trihydroxy-2,12-dimethyl-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),3,6,10,12-pentaen-5-one
6159-66-6 95.0%
0.1g
$19.0 2025-03-21
Enamine
EN300-18532942-0.25g
(2S)-4,10-diacetyl-3,11,13-trihydroxy-2,12-dimethyl-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),3,6,10,12-pentaen-5-one
6159-66-6 95.0%
0.25g
$19.0 2025-03-21
Enamine
EN300-18532942-0.5g
(2S)-4,10-diacetyl-3,11,13-trihydroxy-2,12-dimethyl-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),3,6,10,12-pentaen-5-one
6159-66-6 95.0%
0.5g
$19.0 2025-03-21
Enamine
EN300-18532942-1.0g
(2S)-4,10-diacetyl-3,11,13-trihydroxy-2,12-dimethyl-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),3,6,10,12-pentaen-5-one
6159-66-6 95.0%
1.0g
$19.0 2025-03-21
Enamine
EN300-18532942-2.5g
(2S)-4,10-diacetyl-3,11,13-trihydroxy-2,12-dimethyl-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),3,6,10,12-pentaen-5-one
6159-66-6 95.0%
2.5g
$20.0 2025-03-21
Enamine
EN300-18532942-5.0g
(2S)-4,10-diacetyl-3,11,13-trihydroxy-2,12-dimethyl-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),3,6,10,12-pentaen-5-one
6159-66-6 95.0%
5.0g
$34.0 2025-03-21
Enamine
EN300-18532942-10.0g
(2S)-4,10-diacetyl-3,11,13-trihydroxy-2,12-dimethyl-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),3,6,10,12-pentaen-5-one
6159-66-6 95.0%
10.0g
$61.0 2025-03-21
1PlusChem
1P00EAS3-1g
(-)-USNIC ACID
6159-66-6 95%
1g
$83.00 2024-04-22
1PlusChem
1P00EAS3-2.5g
(-)-USNIC ACID
6159-66-6 95%
2.5g
$84.00 2024-04-22
Recommended suppliers
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.